4'-Bromo-3'-fluoro-2-(trifluoromethoxy)-1,1'-biphenyl
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Overview
Description
4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C13H7BrF4O. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of bromine, fluorine, and trifluoromethoxy groups makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol (CF3OH) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives with altered functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of reduced biphenyl derivatives.
Scientific Research Applications
4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological activities, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methylaniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 1-Bromo-4-fluorobenzene
Uniqueness
4’-Bromo-3’-fluoro-2-(trifluoromethoxy)-1,1’-biphenyl is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[2-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-10-6-5-8(7-11(10)15)9-3-1-2-4-12(9)19-13(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMWWUBDZSBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Br)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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